2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide
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Overview
Description
2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the synthesis of various medicinal compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide typically involves the reaction of 4-isopropylphenylpiperidine with ethyl chloroformate. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fentanyl analogues: Compounds such as 2-fluoroacrylfentanyl and 2-fluorobutyrfentanyl share structural similarities with 2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide.
Piperidine derivatives: Other piperidine derivatives, such as 1-methyl-4-phenylpiperidine, also exhibit similar pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its unique structure allows for selective binding to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-ethyl-N-(4-propan-2-ylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-4-16-7-5-6-12-19(16)17(20)18-15-10-8-14(9-11-15)13(2)3/h8-11,13,16H,4-7,12H2,1-3H3,(H,18,20) |
InChI Key |
PLHMFZHIYKZDAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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